molecular formula C7H4Br2N2O B1431347 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190316-62-1

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B1431347
CAS RN: 1190316-62-1
M. Wt: 291.93 g/mol
InChI Key: JQWZDDDETQVSIS-UHFFFAOYSA-N
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Description

“4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibitors

4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of cancers . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. The compound’s derivatives, particularly compound 4h, have shown potent FGFR inhibitory activity and have been effective in inhibiting cancer cell proliferation, migration, and invasion .

Kinase Inhibition

The derivatives of this compound have been shown to have significant activity in kinase inhibition. Kinases are enzymes that play a vital role in signal transduction and regulation of cellular activities. Inhibiting kinase activity is a common approach in treating diseases such as cancer, where overactive kinases lead to uncontrolled cell growth .

Antimicrobial Activity

Compounds with the pyrrolopyridine scaffold, like 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one , have exhibited antimicrobial properties. They have been used in the development of new antimicrobial agents that can act against resistant strains of bacteria and other pathogens .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Its bromine atoms make it a versatile reagent for further chemical modifications, allowing for the synthesis of a wide variety of derivatives with different properties and applications .

Material Science

Derivatives of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one have been explored in material science, particularly in the development of conjugated materials for photovoltaic applications. These materials are crucial for creating efficient and cost-effective solar cells .

Neurological Research

In neurological research, the compound’s derivatives have been used to study their effects on enzyme levels related to neurological functions. For instance, they have been utilized in experiments to observe their impact on acetylcholinesterase (AchE) levels, which is significant in understanding neurodegenerative diseases .

Mechanism of Action

Target of Action

The primary targets of 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby inhibiting the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway is the primary biochemical pathway affected by this compound . This pathway is involved in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting the FGFR signaling pathway, this compound can potentially prevent or slow down the progression of these cancers .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

properties

IUPAC Name

4,5-dibromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWZDDDETQVSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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